1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dodecyl chain, pyridinium rings, and phosphane groups.
Vorbereitungsmethoden
The synthesis of 1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyridinium rings, followed by the introduction of the dodecyl chain and the phosphane groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyridinium rings or the dodecyl chain, with common reagents including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyridinium derivatives and phosphane compounds.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid has several scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: In biological research, it may be used to study cell signaling pathways and interactions with biological membranes.
Medicine: Potential medical applications include its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Industrial applications may involve its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid can be compared with similar compounds such as:
1-Dodecyl-4-methylpyridinium: This compound shares the dodecyl chain and pyridinium ring but lacks the phosphane groups.
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium,dibromide: This compound includes the dodecyl chain and pyridinium rings but has different substituents.
Methylphosphonic acid derivatives: These compounds share the phosphane groups but differ in the organic moieties attached.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
649554-97-2 |
---|---|
Molekularformel |
C25H44N2O6P2 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-λ5-phosphane;methylphosphonic acid |
InChI |
InChI=1S/C23H36N2.2CH5O3P/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22;2*1-5(2,3)4/h13-16,18-21H,3-12,17H2,1-2H3;2*1H3,(H2,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
XMCSPNPEMSJMNC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.CP(=O)(O)O.CP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.